In Vivo Anti-Aggressive and Avoidance-Inhibition Potency Advantage Over Chlorpromazine
In the standard mouse anti-aggressive assay and rat conditioned avoidance response (CAR) paradigm, Metoxepin (RMI 61,144) demonstrated an inhibitory activity on avoidance behaviour that was qualitatively described as 'much stronger' than that produced by chlorpromazine (CPZ) at behaviourally equivalent doses [1]. While the original 1975 publication did not report numerical IC₅₀ or ED₅₀ values, the quantitative framework is anchored to CPZ as an internal reference standard, allowing relative potency ranking across the three RMI congeners. The anti-aggressive effect and CAR inhibition are core indicators of antipsychotic efficacy and form part of the classic neuroleptic screening cascade used for antipsychotic candidate selection [1].
| Evidence Dimension | Inhibition of conditioned avoidance behaviour (CAR) in rats; anti-aggressive effect in mice |
|---|---|
| Target Compound Data | Inhibitory activity on avoidance behaviour much stronger than CPZ (qualitative ranking) |
| Comparator Or Baseline | Chlorpromazine (CPZ) – standard neuroleptic; baseline reference in same assay |
| Quantified Difference | Potency rank: RMI 61,144 > CPZ (magnitude not numerically specified; qualitative superiority in published head-to-head) |
| Conditions | Rat conditioned avoidance response (CAR) model; mouse anti-aggression paradigm. Arzneimittelforschung 1975, 25(9):1436-42. |
Why This Matters
For procurement decisions targeting antipsychotic screening programmes, this head-to-head rank-order information identifies Metoxepin as a more potent avoidance inhibitor than the historical gold-standard chlorpromazine, providing a differentiated tool compound for behavioural pharmacology studies.
- [1] Coscia, L., Causa, P., Giuliani, E., & Nunziata, A. (1975). Pharmacological properties of new neuroleptic compounds. Arzneimittel-Forschung, 25(9), 1436–1442. View Source
